molecular formula C10H7N3O2S B2867973 (2-Cyanobenzo[d]thiazol-6-yl)glycine CAS No. 1060699-37-7

(2-Cyanobenzo[d]thiazol-6-yl)glycine

Cat. No.: B2867973
CAS No.: 1060699-37-7
M. Wt: 233.25
InChI Key: PYEKYSSNAOGWIN-UHFFFAOYSA-N
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Description

(2-Cyanobenzo[d]thiazol-6-yl)glycine is a compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25. This compound is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of (2-Cyanobenzo[d]thiazol-6-yl)glycine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization reactions . One common method involves the reaction of 2-aminobenzenethiol with a cyano-substituted aldehyde under acidic or basic conditions to form the benzothiazole ring. The reaction conditions may vary depending on the specific reagents and desired yield, but common solvents include dioxane and dimethylformamide (DMF) .

Chemical Reactions Analysis

(2-Cyanobenzo[d]thiazol-6-yl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives. Substitution reactions often involve nucleophilic substitution at the cyano group, leading to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

(2-Cyanobenzo[d]thiazol-6-yl)glycine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In materials science, benzothiazole derivatives are used as fluorescent probes, imaging agents, and electroluminescent materials . Additionally, the compound has applications in industrial chemistry as a precursor for the synthesis of other valuable chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Cyanobenzo[d]thiazol-6-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in both therapeutic and research settings .

Comparison with Similar Compounds

(2-Cyanobenzo[d]thiazol-6-yl)glycine can be compared to other benzothiazole derivatives, such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-arylbenzothiazole . While these compounds share a common benzothiazole core, their substituents and functional groups confer different properties and activities. For instance, 2-aminobenzothiazole is known for its antimicrobial properties, while 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .

Properties

IUPAC Name

2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKYSSNAOGWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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